4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-15-6-2-12(3-7-15)17(23)22-14-4-8-16(9-5-14)25-18-20-10-13(19)11-21-18/h2-3,6-7,10-11,14,16H,4-5,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABYYMPXIRZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with (1r,4r)-4-(cyclohexane-1-yl)but-2-yn-1-ol to form an intermediate. This intermediate is then reacted with 5-fluoropyrimidine-2-amine to produce the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and methanol, with the reactions being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Based on the search results, here's what can be gathered about the compound "4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide":
Basic Information
- PubChem CID: 91626370
- Molecular Formula: C18H20FN3O3
- Molecular Weight: 345.4 g/mol
- Synonyms: Several synonyms are listed, including 2034278-98-1, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide, AKOS025319010, and F6485-1252
- IUPAC Name: N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methoxybenzamide
- InChI: InChI=1S/C18H20FN3O3/c1-24-15-6-2-12(3-7-15)17(23)22-14-4-8-16(9-5-14)25-18-20-10-13(19)11-21-18/h2-3,6-7,10-11,14,16H,4-5,8-9H2,1H3,(H,22,23)
- InChIKey: IOABYYMPXIRZFA-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Potential Research Areas
While the search results do not provide explicit applications of this specific compound, they do point to related areas of research that could be relevant:
- Hematological Malignancies: One search result discusses febuxostat as a prophylaxis for tumor lysis syndrome in children with hematological malignancies . Given that the compound of interest contains a fluoropyrimidine moiety, it's conceivable that it could be investigated in similar contexts.
- Myeloma: Another search result summarizes clinical data for myeloma presented at a meeting, including studies on novel anti-myeloma drug combinations and immunotherapy approaches . The presence of a benzamide group in the compound might suggest potential applications in this area, warranting further investigation.
- General Chemical Research: Mentions of Sigma-Aldrich may indicate it is available for research purposes .
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide involves its interaction with specific molecular targets. For instance, it is known to act as a selective agonist for the GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion. By binding to this receptor, the compound can modulate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and available physicochemical
Key Comparative Insights
Substituent Impact on Bioactivity
- Linker Groups : Replacing the cyclohexyl group (target compound) with a benzyloxy group () reduces steric hindrance, possibly altering bioavailability .
Physicochemical Properties
- Molecular Weight : The target compound’s lower molecular weight (~358 g/mol) suggests favorable pharmacokinetics compared to bulkier analogs (e.g., : 589 g/mol) .
- Melting Points : ’s compound has a defined melting point (175–178°C), indicative of crystalline stability, whereas the target compound lacks such data .
Biologische Aktivität
The compound 4-methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a structurally unique derivative that has garnered attention in pharmacological research. Its potential biological activities, particularly in the context of antiviral and anticancer properties, make it a subject of interest for further investigation. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.37 g/mol . The compound features a methoxy group, a fluoropyrimidine moiety, and a cyclohexyl structure which contribute to its biological activity.
Antiviral Activity
Research has indicated that derivatives of benzamide, particularly those with methoxy substitutions, exhibit significant antiviral properties. For instance, studies on related compounds have shown effectiveness against Hepatitis B Virus (HBV), where the presence of specific structural features enhances their activity by increasing intracellular levels of antiviral proteins such as APOBEC3G .
Table 1: Antiviral Activity of Benzamide Derivatives
| Compound Name | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methoxy-N-(4-chlorophenyl) | HBV | 0.5 | Inhibits replication via A3G elevation |
| 4-Methoxy-N-(1R,4R)-Cyclohexyl | HBV | TBD | TBD |
Anticancer Activity
The compound's structural analogs have also been evaluated for their anticancer properties. Notably, studies have demonstrated that methoxy-substituted benzamides can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The antiproliferative effects are often quantified by the half-maximal inhibitory concentration (IC50).
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxy-N-(1R,4R)-Cyclohexyl | MCF-7 | 3.1 | |
| 4-Methoxy-N-(1R,4R)-Cyclohexyl | HCT116 | 5.3 |
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets involved in viral replication and cancer cell proliferation. The methoxy group may enhance lipophilicity, facilitating cellular uptake and subsequent pharmacological effects.
Study on Antiviral Efficacy
A study conducted on a similar benzamide derivative demonstrated significant antiviral effects against HBV in vitro. The compound was shown to reduce viral load effectively while maintaining low cytotoxicity levels in liver cell lines .
Study on Anticancer Properties
In another study focused on anticancer activity, the compound was tested against several cancer cell lines. Results indicated that it could inhibit cell growth significantly at micromolar concentrations, suggesting potential as a therapeutic agent for cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
